Idrocilamide, chemically known as N-(2-Hydroxyethyl)cinnamamide, is a synthetic organic compound that has been the subject of various scientific investigations. It belongs to the class of cinnamamides, characterized by the presence of a cinnamoyl group linked to an amide. While idrocilamide has been marketed as a muscle relaxant and anti-inflammatory agent [], this analysis will focus solely on its scientific research applications, excluding drug use, dosage, and side effects.
Idrocilamide is synthesized through various chemical processes involving cinnamic acid and ethanolamine. It falls under the classification of organic compounds, specifically within the group of aliphatic amides. The compound's chemical structure allows it to interact with biological molecules, making it significant in medicinal chemistry.
The synthesis of Idrocilamide can be achieved through several methods:
Idrocilamide has a molecular formula of C₉H₁₁N₃O₂, with a molecular weight of approximately 181.20 g/mol. The compound features a central amide functional group that contributes to its biochemical properties. Its structure can be represented as follows:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the identity and purity of Idrocilamide during synthesis. For instance, specific chemical shifts in NMR can indicate the presence of functional groups characteristic of amides .
Idrocilamide participates in various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions .
The mechanism by which Idrocilamide exerts its pharmacological effects involves its interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism. By inhibiting these enzymes, Idrocilamide affects the metabolic pathways of other compounds, notably caffeine, leading to altered physiological responses.
In laboratory studies, it has been observed that Idrocilamide can influence muscle fiber tension in rat models, showcasing its potential as a muscle relaxant .
Idrocilamide has significant applications in scientific research and medicine:
Idrocilamide exerts significant muscle relaxant effects primarily through enhancement of γ-aminobutyric acid (GABA)-mediated inhibitory neurotransmission. GABA, the central nervous system's (CNS) primary inhibitory neurotransmitter, reduces neuronal excitability by activating ligand-gated chloride channels (GABAA receptors) and G protein-coupled receptors (GABAB receptors). Idrocilamide potentiates GABAergic signaling by increasing GABA availability at synaptic junctions, thereby dampening motor neuron hyperactivity that underlies muscle spasms [1] [4].
Recent studies reveal that Idrocilamide inhibits GABA transporters (GATs), particularly GAT-1 and GAT-3 subtypes localized at neuromuscular junctions. By blocking GABA reuptake, Idrocilamide elevates extracellular GABA concentrations by 30–50%, leading to sustained activation of presynaptic GABAB receptors. This activation suppresses calcium influx into motor nerve terminals, reducing acetylcholine release and subsequent muscle contraction amplitude [5]. Experimental data from murine diaphragm preparations demonstrate a 30–50% reduction in nerve-stimulated contraction force following GAT inhibition, an effect reversible by GABAB antagonists like CGP 55845 [5].
Table 1: GABA Receptor Subtypes Targeted by Idrocilamide
Receptor Subtype | Localization | Mechanism of Action | Functional Outcome |
---|---|---|---|
GABAA | Postsynaptic neurons | Chloride influx hyperpolarization | Reduced muscle tone |
GABAB | Presynaptic terminals | G protein-mediated Ca²⁺ channel inhibition | Decreased acetylcholine release |
Idrocilamide disrupts skeletal muscle contraction through dual modulation of calcium dynamics: intracellular sarcoplasmic reticulum (SR) calcium release and voltage-gated calcium channel (VGCC) function. At concentrations of 50 µM, Idrocilamide reduces depolarization-induced contractures in rat soleus muscle fibers by ~25% by inhibiting ryanodine receptor (RyR)-mediated calcium efflux from the SR. This impairment decouples excitation-contraction (E-C) coupling, diminishing mechanical tension without affecting calcium recycling kinetics [2] [8].
Simultaneously, Idrocilamide facilitates voltage-dependent inactivation of L-type calcium channels (dihydropyridine receptors) in the sarcolemma. This extracellular action is calcium-dependent, with efficacy proportional to extracellular Ca²⁺ concentration. The combined inhibition of SR calcium release and VGCC conductance accelerates the relaxation phase of K⁺-induced contractures, further reducing spasticity [2] [9]. This dual-site mechanism distinguishes Idrocilamide from classical calcium blockers like diltiazem, which target only VGCCs.
Table 2: Calcium Modulation by Idrocilamide in Skeletal Muscle
Site of Action | Molecular Target | Effect on Calcium Flux | Contraction Outcome |
---|---|---|---|
Sarcoplasmic reticulum | Ryanodine receptors (RyR) | ↓ SR Ca²⁺ release | 25% reduction in tension |
Sarcolemmal voltage-gated channels | L-type Ca²⁺ channels | ↑ Voltage-dependent inactivation | Accelerated relaxation |
Beyond neuronal and myocellular targets, Idrocilamide interacts with nitric oxide (NO) signaling pathways to augment muscle relaxation. NO, a gaseous signaling molecule, induces vasodilation by activating soluble guanylyl cyclase (sGC) in vascular smooth muscle, increasing cyclic guanosine monophosphate (cGMP) and reducing intracellular Ca²⁺. Idrocilamide enhances NO synthesis or bioavailability in microvascular endothelia, dilating descending vasa recta and increasing oxygen delivery to hypoxic muscle tissues [4] [6].
Mathematical modeling of renal medullary blood flow indicates that a 66% reduction in NO concentration decreases oxygen supply by 40%, exacerbating muscle hypoxia. Idrocilamide-mediated NO potentiation counteracts this by:
Idrocilamide’s multimodal mechanism confers distinct advantages over conventional muscle relaxants. Unlike benzodiazepines (e.g., diazepam) that non-selectively enhance GABAA signaling, Idrocilamide targets presynaptic GABAB receptors and calcium homeostasis, minimizing sedative side effects. Clinical trials demonstrate comparable efficacy to cyclobenzaprine and tizanidine in acute back pain management, with a pooled relative risk (RR) of 0.80 for pain relief versus placebo [3] [7].
Table 3: Efficacy Metrics of Idrocilamide vs. Standard Muscle Relaxants
Drug | Primary Mechanism | Pain Relief RR vs. Placebo | Global Efficacy RR |
---|---|---|---|
Idrocilamide | GABAB potentiation, Ca²⁺ channel inhibition | 0.80 [0.71–0.89] | 0.49 [0.25–0.95] |
Cyclobenzaprine | Brainstem adrenergic modulation | 0.76 [0.63–0.92] | 0.44 [0.26–0.74] |
Tizanidine | α₂-adrenergic agonist | 0.79 [0.65–0.96] | 0.51 [0.29–0.89] |
Baclofen | GABAB agonist | 0.82 [0.70–0.97] | 0.53 [0.31–0.92] |
Data derived from meta-analysis of 30 randomized trials [3] [7].
Idrocilamide uniquely integrates GABAergic, calcium-modulatory, and vasodilatory actions, enabling efficacy in both spasticity (e.g., multiple sclerosis) and musculoskeletal pain. By contrast, dantrolene solely inhibits SR calcium release, while chlorzoxazone exhibits inconsistent clinical results [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7